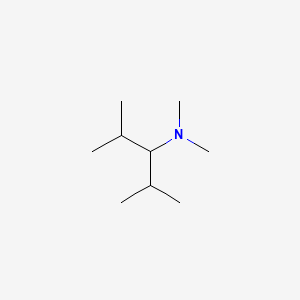
2,4,6,8,10-Pentachloroundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,8,10-Pentachloroundecane is a chlorinated hydrocarbon compound characterized by the presence of five chlorine atoms attached to an eleven-carbon chain. This compound belongs to the class of short-chain chlorinated paraffins, which are known for their persistence and potential toxicity in the environment . These compounds are often used in industrial applications due to their flame retardant properties and their ability to act as plasticizers and lubricants.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8,10-Pentachloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the carbon chain.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where undecane is continuously fed and chlorinated using chlorine gas. The reaction conditions, including temperature and pressure, are carefully monitored to optimize yield and selectivity. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 2,4,6,8,10-Pentachloroundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated aldehydes and ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Chlorinated aldehydes and ketones.
Reduction: Less chlorinated hydrocarbons.
Substitution: Compounds with substituted functional groups, such as alcohols or amines.
科学研究应用
2,4,6,8,10-Pentachloroundecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated hydrocarbons in various chemical reactions.
Biology: Research on its toxicity and bioaccumulation in living organisms helps in understanding the environmental impact of chlorinated paraffins.
Medicine: Studies on its potential effects on human health, including its role as an endocrine disruptor.
Industry: Used in the formulation of flame retardants, plasticizers, and lubricants.
作用机制
The mechanism of action of 2,4,6,8,10-Pentachloroundecane involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by integrating into lipid bilayers, altering membrane fluidity and permeability. It can also interact with enzymes, inhibiting their activity and leading to toxic effects. The molecular targets include membrane proteins and enzymes involved in metabolic pathways.
相似化合物的比较
- 1,1,1,11-Tetrachloroundecane
- 1,2,4,6,8,10,11-Heptachloroundecane
Comparison: 2,4,6,8,10-Pentachloroundecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental behavior. Compared to 1,1,1,11-Tetrachloroundecane, it has a higher degree of chlorination, leading to different physicochemical properties such as higher hydrophobicity and persistence in the environment . Compared to 1,2,4,6,8,10,11-Heptachloroundecane, it has fewer chlorine atoms, which may result in lower toxicity and different degradation pathways .
属性
CAS 编号 |
140899-23-6 |
|---|---|
分子式 |
C11H19Cl5 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
2,4,6,8,10-pentachloroundecane |
InChI |
InChI=1S/C11H19Cl5/c1-7(12)3-9(14)5-11(16)6-10(15)4-8(2)13/h7-11H,3-6H2,1-2H3 |
InChI 键 |
VSWIGMUMFDSAKB-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(CC(CC(CC(C)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















